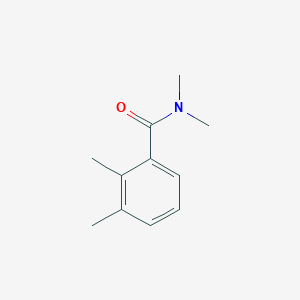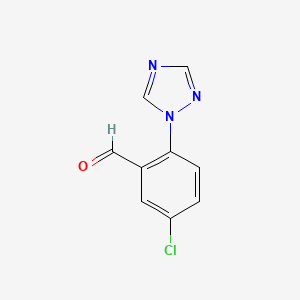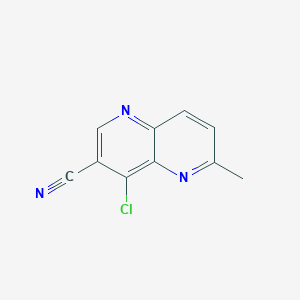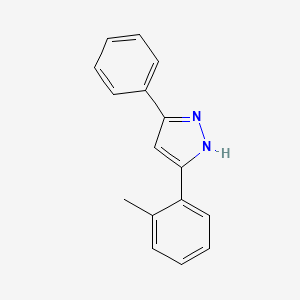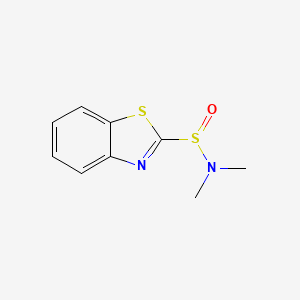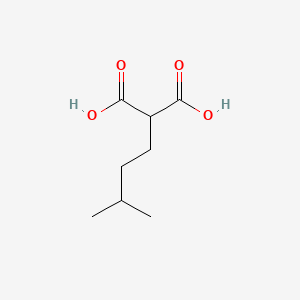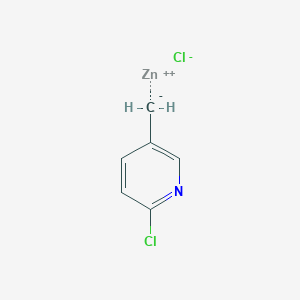![molecular formula C11H9FN2S B8766808 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole CAS No. 106465-78-5](/img/structure/B8766808.png)
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused imidazole and thiazole ring system with a fluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative effects against various cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with thiourea and α-haloketones under acidic conditions to form the desired imidazo[2,1-b]thiazole scaffold . The reaction conditions often involve heating the mixture to facilitate cyclization and subsequent purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b]thiazole derivatives.
科学研究应用
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent for treating various cancers due to its ability to inhibit cell growth.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole exerts its effects involves interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and signaling pathways involved in cell proliferation, leading to reduced cancer cell growth . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of kinase inhibition and disruption of DNA synthesis.
相似化合物的比较
Similar Compounds
- 6-(2-fluorophenyl)imidazo[2,1-b]thiazole
- 3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole is unique due to its specific substitution pattern and the resulting biological activity. The presence of the 4-fluorophenyl group enhances its antiproliferative properties compared to other similar compounds . Additionally, its ability to undergo various chemical reactions makes it a versatile compound for further modifications and applications.
属性
CAS 编号 |
106465-78-5 |
|---|---|
分子式 |
C11H9FN2S |
分子量 |
220.27 g/mol |
IUPAC 名称 |
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H9FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6H2 |
InChI 键 |
FBMVQCBQOXDWSI-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
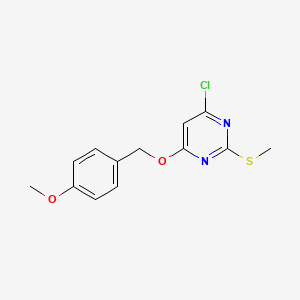
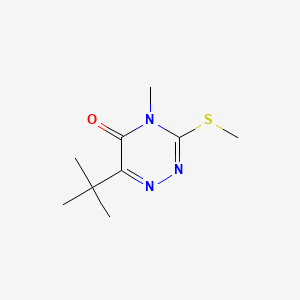
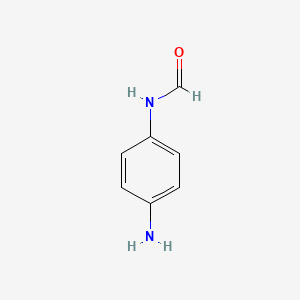
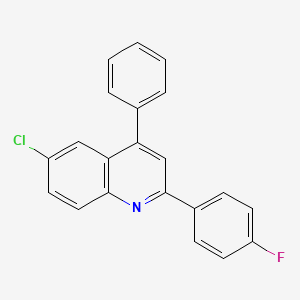
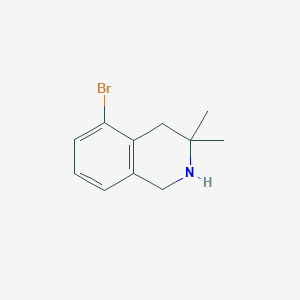
![Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B8766764.png)
![3-Benzyl-5-hydroxy-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8766770.png)
